N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea is a complex organic compound with a molecular formula of C20H17N3O3S3 and a molecular weight of 443.6 g/mol. This compound is characterized by its unique structure, which includes an indole moiety, a sulfonyl group, and a thiophene ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is further reacted with a thiophene-2-carboxamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonothioyl-2-thiophenecarboxamide: Similar structure but with different functional groups.
N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}benzamide: Contains a benzamide moiety instead of a thiophene ring.
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea is unique due to its combination of an indole moiety, a sulfonyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C20H17N3O3S3 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17N3O3S3/c24-19(18-6-3-13-28-18)22-20(27)21-15-7-9-16(10-8-15)29(25,26)23-12-11-14-4-1-2-5-17(14)23/h1-10,13H,11-12H2,(H2,21,22,24,27) |
InChI Key |
NZAWPXNEGHEVAA-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.